molecular formula C23H18F2N2O3S B2873771 N-(2,4-difluorophenyl)-2-(3-phenylmethanesulfonyl-1H-indol-1-yl)acetamide CAS No. 878062-14-7

N-(2,4-difluorophenyl)-2-(3-phenylmethanesulfonyl-1H-indol-1-yl)acetamide

Cat. No.: B2873771
CAS No.: 878062-14-7
M. Wt: 440.46
InChI Key: HIPUDMWNWQHXFB-UHFFFAOYSA-N
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Description

This compound belongs to the class of indole-based acetamides, characterized by a phenylmethanesulfonyl group at the 3-position of the indole ring and a 2,4-difluorophenylacetamide substituent.

Properties

IUPAC Name

2-(3-benzylsulfonylindol-1-yl)-N-(2,4-difluorophenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H18F2N2O3S/c24-17-10-11-20(19(25)12-17)26-23(28)14-27-13-22(18-8-4-5-9-21(18)27)31(29,30)15-16-6-2-1-3-7-16/h1-13H,14-15H2,(H,26,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HIPUDMWNWQHXFB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CS(=O)(=O)C2=CN(C3=CC=CC=C32)CC(=O)NC4=C(C=C(C=C4)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H18F2N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

440.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,4-difluorophenyl)-2-(3-phenylmethanesulfonyl-1H-indol-1-yl)acetamide typically involves multi-step organic reactionsThe final step involves the acylation of the indole derivative with 2,4-difluorophenylacetyl chloride under basic conditions to yield the target compound .

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for efficient heat and mass transfer, as well as the development of catalytic processes to reduce the need for stoichiometric reagents.

Chemical Reactions Analysis

Types of Reactions

N-(2,4-difluorophenyl)-2-(3-phenylmethanesulfonyl-1H-indol-1-yl)acetamide can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the benzylsulfonyl group would yield sulfone derivatives, while reduction of a nitro group would produce an amine.

Scientific Research Applications

N-(2,4-difluorophenyl)-2-(3-phenylmethanesulfonyl-1H-indol-1-yl)acetamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme functions.

    Medicine: Explored for its potential therapeutic effects, particularly in the treatment of cancer and inflammatory diseases.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of N-(2,4-difluorophenyl)-2-(3-phenylmethanesulfonyl-1H-indol-1-yl)acetamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to downstream effects. For example, it could inhibit the activity of certain kinases, thereby affecting cell signaling pathways involved in cancer progression .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Modifications and Substituent Effects

Key analogs and their distinguishing features are summarized below:

Compound Name Substituent on Indole Acetamide Linkage Modification Key Structural Differences Reference
N-(2,4-difluorophenyl)-2-((1-propyl-1H-indol-3-yl)thio)acetamide Thioether (S) 1-propylindole substituent Sulfur replaces sulfonyl; alkyl chain
N-(2,3-dimethylphenyl)-2-((1-(4-fluorobenzyl)-1H-indol-3-yl)sulfonyl)acetamide 4-fluorobenzyl 2,3-dimethylphenyl acetamide Fluorobenzyl vs. difluorophenyl groups
N-((1-(phenylsulfonyl)-1H-indol-3-yl)methyl)acetamide Methylenecarboxamide No difluorophenyl group Acetamide linked via methylene bridge
N-[4-(2,3-dihydro-1H-indol-1-ylsulfonyl)phenyl]-2-(2-methoxyphenoxy)acetamide Dihydroindole Methoxyphenoxy substituent Saturated indole; methoxy group
Key Observations:
  • Sulfonyl vs.
  • Fluorophenyl vs. Other Aromatic Groups: The 2,4-difluorophenyl moiety likely increases metabolic stability and lipophilicity relative to non-fluorinated or methyl-substituted phenyl groups (e.g., ) .

Pharmacological Considerations

  • Solubility and Bioavailability : The sulfonyl group in the target compound likely improves water solubility compared to thioether analogs () but may reduce membrane permeability .
  • Metabolic Stability: Fluorine atoms on the phenyl ring resist oxidative metabolism, extending half-life relative to non-fluorinated analogs .

Biological Activity

N-(2,4-difluorophenyl)-2-(3-phenylmethanesulfonyl-1H-indol-1-yl)acetamide is a compound of significant interest due to its potential biological activities. This article compiles various studies and findings related to its synthesis, biological effects, and mechanisms of action.

Chemical Structure and Properties

The compound features a complex structure that includes a difluorophenyl group, an acetamide moiety, and an indole derivative with a phenylmethanesulfonyl substituent. This unique arrangement is believed to contribute to its biological activities, particularly in neuropharmacology.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. The key steps include:

  • Formation of the Indole Derivative : An indole is synthesized through cyclization reactions involving appropriate precursors.
  • Introduction of the Sulfonyl Group : The phenylmethanesulfonyl group is introduced via sulfonation reactions.
  • Acetylation : The final compound is obtained through acetylation of the amine functional group.

Anticonvulsant Activity

Research has indicated that derivatives similar to this compound exhibit anticonvulsant properties. In animal models, compounds with similar structures have been evaluated for their effectiveness against seizures induced by maximal electroshock (MES) and pentylenetetrazole (PTZ) tests.

  • Case Study : In a study evaluating various acetamide derivatives, several compounds demonstrated significant protection against MES-induced seizures at doses ranging from 100 mg/kg to 300 mg/kg. Notably, the incorporation of fluorine atoms was found to enhance the anticonvulsant activity due to increased metabolic stability and lipophilicity, facilitating better central nervous system penetration .

Antimicrobial Activity

The compound's structural features suggest potential antimicrobial properties. Preliminary screenings of similar compounds have shown activity against various bacterial strains.

CompoundActivityTest MethodResults
Compound AAntibacterialDisk diffusionEffective against E. coli
Compound BAntifungalMIC determinationModerate activity against Candida spp.

The biological activity of this compound may be attributed to its interaction with specific molecular targets:

  • Voltage-Gated Sodium Channels : Similar compounds have been shown to bind to neuronal voltage-sensitive sodium channels, modulating excitability and potentially reducing seizure activity.
  • Protease Inhibition : The sulfonamide functionality may provide inhibitory effects on serine proteases, which are critical in various biological processes including inflammation and cell signaling .

Research Findings

Recent studies have focused on the structure-activity relationships (SAR) of acetamide derivatives:

  • Compounds with fluorinated aromatic rings consistently exhibited enhanced biological activity compared to their non-fluorinated counterparts.
  • The presence of electron-withdrawing groups such as sulfonamides improved solubility and bioavailability .

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